Methyl 4-(4-hydroxybutyl)benzoate molecular weight
Methyl 4-(4-hydroxybutyl)benzoate molecular weight
An In-depth Technical Guide to Methyl 4-(4-hydroxybutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional organic compound featuring both a methyl ester and a primary alcohol. With a molecular weight of 208.25 g/mol , this molecule serves as a critical intermediate in advanced organic synthesis.[1] Its structural attributes make it a valuable building block, particularly in medicinal chemistry and drug development. Notably, it is a documented precursor in the synthesis of pyrrolo[2,3-d]pyrimidine-based antitumor agents.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed and validated synthesis protocols, robust analytical characterization methods, and its established applications in pharmaceutical research. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with both practical instructions and theoretical insight.
Physicochemical and Structural Data
The fundamental properties of Methyl 4-(4-hydroxybutyl)benzoate are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1][3] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| CAS Number | 123910-88-3 | ECHA[1][3] |
| IUPAC Name | methyl 4-(4-hydroxybutyl)benzoate | PubChem[1] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCCCO | PubChem |
| Synonyms | 4-(4-hydroxybutyl)benzoic acid methyl ester | PubChem[1] |
| Appearance | Oil | PrepChem[4] |
Synthesis Pathway and Methodologies
The synthesis of Methyl 4-(4-hydroxybutyl)benzoate is typically achieved through a robust, two-step process commencing from commercially available starting materials. The general workflow involves an initial carbon-carbon bond formation via a Sonogashira coupling, followed by a catalytic hydrogenation to saturate the alkyne intermediate.
Caption: Two-step synthesis of Methyl 4-(4-hydroxybutyl)benzoate.
Detailed Protocol: Synthesis of the Alkyne Intermediate
This initial step utilizes a Sonogashira coupling reaction, a powerful and reliable method for forming C(sp)-C(sp²) bonds. The choice of a palladium catalyst (palladium chloride) in conjunction with a copper(I) co-catalyst (copper(I) iodide) is classic for this transformation. Palladium facilitates the oxidative addition to the aryl bromide, while copper assists in the transmetalation step with the terminal alkyne. Triphenylphosphine (PPh₃) serves as a ligand to stabilize the palladium complex.
Protocol: Synthesis of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate [5]
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To a stirred mixture of methyl 4-bromobenzoate (20.00 g), triphenylphosphine (0.244 g), and palladium chloride (0.082 g) in diethylamine, add copper(I) iodide (0.178 g).
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Add 3-butyn-1-ol (6.52 g) to the reaction mixture.
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Stir the mixture under a nitrogen atmosphere at room temperature (~25°C) for 18 hours.
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Remove the diethylamine solvent under reduced pressure.
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Add water to the residue and extract the product with benzene.
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Filter the combined benzene extracts through a pad of silica gel to remove metal catalyst residues.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Recrystallize the crude material from a mixture of benzene and hexane to yield pure methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.
Detailed Protocol: Synthesis of Methyl 4-(4-hydroxybutyl)benzoate
The second step involves the complete reduction of the alkyne functionality to an alkane. Catalytic hydrogenation is the method of choice for its efficiency and clean conversion. 5% Palladium on charcoal (Pd/C) is an excellent catalyst that selectively reduces the carbon-carbon triple bond without affecting the aromatic ring or the ester group under the specified conditions.
Protocol: Synthesis of methyl 4-(4-hydroxybutyl)benzoate [4]
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In a suitable pressure vessel, dissolve methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) in ethanol (200 mL).
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Add 5% palladium on charcoal (0.26 g, 10% by weight).
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Pressurize the vessel with hydrogen gas to 50 psi.
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Agitate the mixture for 12 hours.
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Upon completion, carefully vent the hydrogen gas.
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Filter the reaction mixture through a silica gel pad to remove the palladium catalyst, washing the pad with additional ethanol.
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Concentrate the filtrate under reduced pressure to yield the final product, methyl 4-(4-hydroxybutyl)benzoate, as an oil.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of quality control.
Spectroscopic Analysis
Spectroscopic methods provide direct evidence of the compound's molecular structure.
| Technique | Observed Data (for Methyl 4-(4-hydroxybutyl)benzoate) | Interpretation |
| Infrared (IR) | νmax 3390, 2965, 2920, 1705, 1605 cm⁻¹ | The broad peak at 3390 cm⁻¹ confirms the O-H stretch of the alcohol. Peaks at 2965/2920 cm⁻¹ correspond to C-H stretches of the alkyl chain. The strong peak at 1705 cm⁻¹ is characteristic of the C=O stretch of the ester. The peak at 1605 cm⁻¹ indicates C=C stretching in the aromatic ring.[4] |
| ¹H NMR | δ 7.95 (d, 2H), 7.25 (d, 2H), 3.89 (s, 3H), 3.65 (t, 2H), 2.69 (t, 2H), 1.66 (m, 4H) | The doublets at 7.95 and 7.25 ppm are typical for a 1,4-disubstituted benzene ring. The singlet at 3.89 ppm corresponds to the methyl ester protons. The triplets at 3.65 and 2.69 ppm represent the CH₂ groups adjacent to the oxygen and the benzene ring, respectively. The multiplet at 1.66 ppm is from the remaining two CH₂ groups in the butyl chain.[4] |
Chromatographic Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of pharmaceutical intermediates. The method separates the target compound from impurities based on polarity.
Protocol: RP-HPLC Method for Purity Assessment This protocol is adapted from established methods for similar hydroxybenzoate esters.[6][7]
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Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the target analyte.
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Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to 4.8 using dilute HCl. This composition ensures adequate retention and sharp peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set to 254 nm. The benzene ring in the molecule provides strong UV absorbance at this wavelength.
-
Injection Volume: 20 µL.
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Sample Preparation: Prepare a stock solution of the compound in methanol (e.g., 200 µg/mL). Prepare working standards and samples by diluting the stock solution with the mobile phase.
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Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Applications in Pharmaceutical Research
Methyl 4-(4-hydroxybutyl)benzoate is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block. Its value lies in its two distinct functional groups—the ester and the alcohol—which can be selectively modified in subsequent synthetic steps.
Caption: Role as a versatile pharmaceutical building block.
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Ester Handle: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in many drug molecules.
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Alcohol Handle: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in etherification and esterification reactions to append other molecular fragments.
A significant application is its use as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are being investigated as potent antitumor agents.[2] In these syntheses, the butoxy-phenyl moiety of the molecule is incorporated into the final complex structure, highlighting its importance in constructing advanced pharmaceutical candidates.
Conclusion
Methyl 4-(4-hydroxybutyl)benzoate is a well-characterized and synthetically accessible intermediate of significant value to the pharmaceutical and chemical research communities. Its straightforward two-step synthesis and clear analytical profile make it a reliable component in multi-step synthetic campaigns. The presence of two orthogonal functional groups provides the strategic flexibility required for building the complex molecular architectures often found in modern therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, analysis, and application in advanced research settings.
References
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ChemBK. (2024). 4-(4-Hydroxybutyl)benzoic acid Methyl ester. Retrieved from [Link]
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PubMed. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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PubMed. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. Retrieved from [Link]
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DrugBank Online. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link]
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FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
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ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
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